molecular formula C10H15NO3S2 B5431027 N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenesulfonamide

N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenesulfonamide

Cat. No. B5431027
M. Wt: 261.4 g/mol
InChI Key: QVFXCIKTKNNRPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenesulfonamide, also known as TAK-915, is a novel small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. TAK-915 is a potent and selective inhibitor of the GABA-A α5 receptor subtype, which is believed to play a key role in cognitive function.

Mechanism of Action

N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenesulfonamide is a selective inhibitor of the GABA-A α5 receptor subtype, which is predominantly expressed in the hippocampus, a brain region critical for learning and memory. By inhibiting the α5 receptor subtype, this compound enhances the activity of GABA in the hippocampus, leading to improved cognitive function.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to improve cognitive function and memory retention in animal models. This compound has also been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life. This compound has been well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenesulfonamide is its selectivity for the α5 receptor subtype, which reduces the risk of off-target effects. This compound has also been shown to have good brain penetration and a long half-life, which may allow for less frequent dosing in clinical trials. One limitation of this compound is its limited solubility in water, which may complicate formulation for clinical use.

Future Directions

For N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenesulfonamide include further preclinical studies to better understand its mechanism of action and potential therapeutic applications. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in humans with cognitive disorders. Additional studies may also explore the potential use of this compound in other neurological and psychiatric disorders. Finally, further optimization of the synthesis method may be necessary to improve the yield and scalability of this compound production.

Synthesis Methods

The synthesis of N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenesulfonamide involves the reaction of 2-chlorothiophene with 2-methyltetrahydrofuran in the presence of a base to form the intermediate 2-(tetrahydro-2-furanyl)thiophene. This intermediate is then reacted with sulfonamide to form the final product, this compound. The synthesis of this compound has been reported in several research articles and has been optimized for large-scale production.

Scientific Research Applications

N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenesulfonamide has been extensively studied in preclinical models for its potential use in the treatment of cognitive disorders. In animal models, this compound has been shown to improve cognitive function and memory retention. This compound has also been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.

properties

IUPAC Name

N-[1-(oxolan-2-yl)ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S2/c1-8(9-4-2-6-14-9)11-16(12,13)10-5-3-7-15-10/h3,5,7-9,11H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFXCIKTKNNRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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